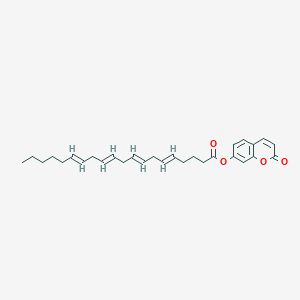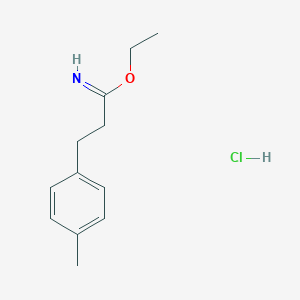
Ethyl 3-(p-tolyl)propanimidate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(p-tolyl)propanimidate hydrochloride is an organic compound that belongs to the class of imidates It is characterized by the presence of an ethyl group, a p-tolyl group, and a propanimidate moiety, all of which are bonded to a hydrochloride ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(p-tolyl)propanimidate hydrochloride typically involves the reaction of ethyl 3-(p-tolyl)propanoate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst, which facilitates the formation of the imidate. The reaction conditions generally include a temperature range of 0-50°C and a reaction time of 1-5 hours, depending on the specific reagents and conditions used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
Ethyl 3-(p-tolyl)propanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted imidates or other derivatives .
科学的研究の応用
Ethyl 3-(p-tolyl)propanimidate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of ethyl 3-(p-tolyl)propanimidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .
類似化合物との比較
Ethyl 3-(p-tolyl)propanimidate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-(p-tolyl)propanoate: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
Ethyl 3-amino-3-(p-tolyl)propanoate hydrochloride: This compound has a similar structure but contains an amino group instead of an imidate group, leading to different chemical reactivity and biological activities
The uniqueness of this compound lies in its specific imidate structure, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C12H18ClNO |
|---|---|
分子量 |
227.73 g/mol |
IUPAC名 |
ethyl 3-(4-methylphenyl)propanimidate;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11;/h4-7,13H,3,8-9H2,1-2H3;1H |
InChIキー |
HDWZUGHOBDPCRQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=N)CCC1=CC=C(C=C1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)
![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)
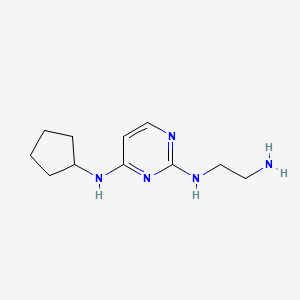

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)

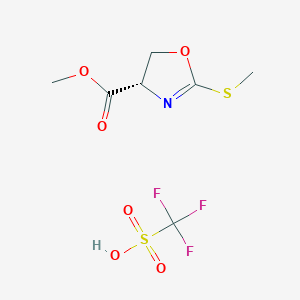
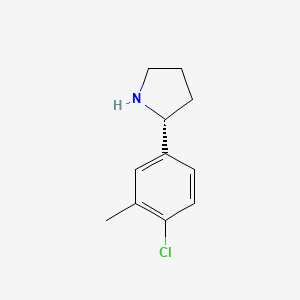
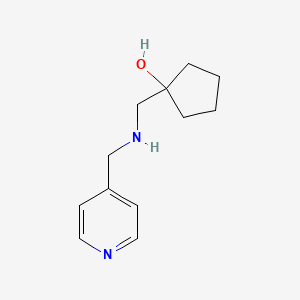

![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
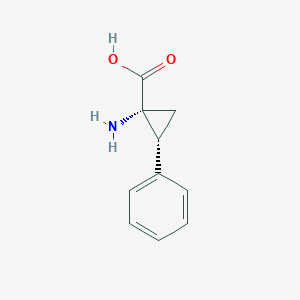
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)
